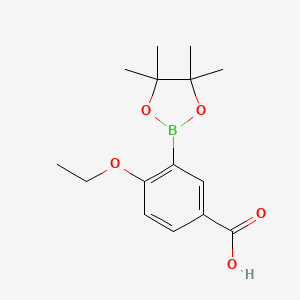
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a methoxy group, a fluoro group, and a trifluoromethyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including sensing and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids often involves the use of special boron Lewis acids, such as tris(pentafluorophenyl)borane, which can catalyze various reactions including hydrometallation and alkylation . The ortho-substituent on phenylboronic acids plays a crucial role in the reactivity and stability of the boronic acid during catalytic processes .
Industrial Production Methods: Industrial production methods for boronic acids typically involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable and environmentally benign nature of organoboron reagents .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid can undergo various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Typically involves hydrogen peroxide or other oxidizing agents.
Reduction: Often uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
Chemistry: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Boronic acids, including this compound, are used in the synthesis of biologically active molecules such as enzyme inhibitors and receptor antagonists . They are also involved in the development of drugs targeting cancer cell proliferation and other diseases .
Industry: In the industrial sector, boronic acids are used in the production of electronic materials and sensors due to their ability to form reversible covalent bonds with diols .
Mecanismo De Acción
The mechanism by which (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction, where the boronic acid transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
4-Methoxyphenylboronic acid: Similar in structure but lacks the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: Similar but lacks the methoxy and fluoro groups.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar but lacks the methoxy group.
Uniqueness: The presence of both methoxy and trifluoromethyl groups, along with a fluoro group, makes (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid unique. These substituents influence its electronic properties and reactivity, making it a valuable reagent in various chemical reactions and applications .
Propiedades
IUPAC Name |
[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKASKRSQDPGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)OC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














